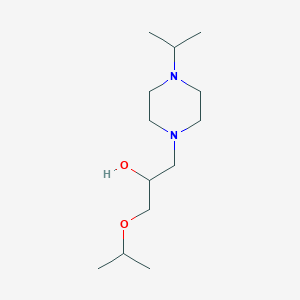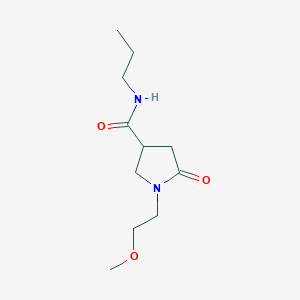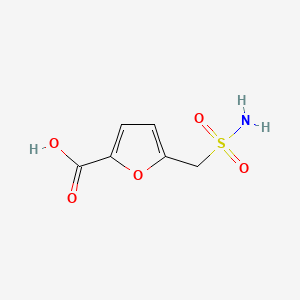
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyano group attached to a phenyl ring and a pyrazole ring linked to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form 3-cyanophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: The compound has shown potential as an insecticide, targeting insect ryanodine receptors.
Medicine: Pyrazole derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of novel materials and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptors in insects, leading to disruption of calcium ion channels and ultimately causing insect paralysis and death . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticidal agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(3-cyanophenyl)-3-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(3-cyanophenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cyano group and the pyrazole ring contributes to its high binding affinity to molecular targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H10N4O |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-2-pyrazol-1-ylacetamide |
InChI |
InChI=1S/C12H10N4O/c13-8-10-3-1-4-11(7-10)15-12(17)9-16-6-2-5-14-16/h1-7H,9H2,(H,15,17) |
Clé InChI |
PEOYEWSIUUZYPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)
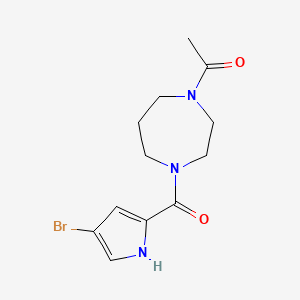

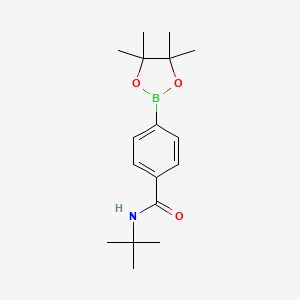
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
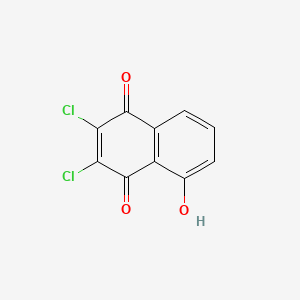
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
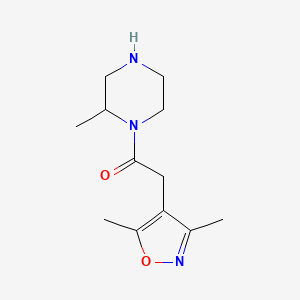

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
